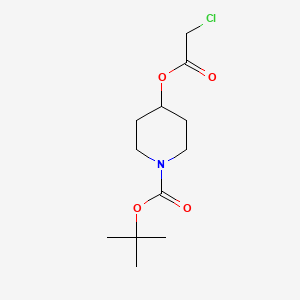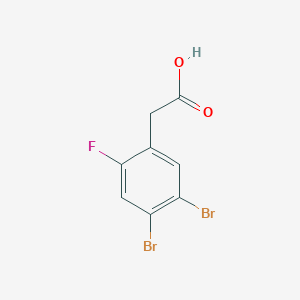
4,5-Dibromo-2-fluorophenylacetic acid
Overview
Description
4,5-Dibromo-2-fluorophenylacetic acid is a chemical compound with the molecular formula C5H2Br2O3 . It belongs to the class of organoheterocyclic compounds known as furans . This compound exhibits unique properties, making it relevant for various scientific studies in fields such as medicinal chemistry , material science , and organic synthesis .
Scientific Research Applications
Fluorescent Amino Acids in Protein Studies
The use of fluorophores, such as 4,5-Dibromo-2-fluorophenylacetic acid derivatives, in the selective biosynthetic incorporation into proteins at defined sites provides a powerful tool for studying protein structure, dynamics, localization, and biomolecular interactions. These fluorophores can be genetically encoded in organisms like Saccharomyces cerevisiae and introduced into proteins like human superoxide dismutase, allowing researchers to monitor protein unfolding and other dynamic processes (Summerer et al., 2006).
Development of Fluorophores for Chemical Biology
Advancements in the design and synthesis of fluorescent amino acids, including those derived from 4,5-Dibromo-2-fluorophenylacetic acid, have significantly contributed to the field of chemical biology. These amino acids are used to construct fluorescent macromolecules like peptides and proteins, enabling non-invasive studies in cells and intact organisms to understand complex biological processes at a molecular level (Cheng et al., 2020).
Chromatographic Selectivity in Pharmaceutical Applications
4,5-Dibromo-2-fluorophenylacetic acid derivatives are crucial in understanding the chromatographic behavior and selectivity for the separation of structurally related fluorinated isomers in pharmaceutical compounds. This is particularly significant as positional isomers can exhibit different reactivity, biological activity, and toxicity. Understanding their chromatographic behavior aids in controlling the purity of pharmaceuticals (Chasse et al., 2007).
Metabolic Pathways in Microbial Degradation
The metabolism of related compounds like p-fluorobenzoic acid by Pseudomonas species, which also encompasses the degradation of compounds like 4,5-Dibromo-2-fluorophenylacetic acid, is essential in understanding the biodegradation pathways of these compounds. Identifying metabolic intermediates and pathways helps in ecological and environmental management, particularly in managing the effects of these compounds in natural environments (Harper & Blakley, 1971).
Development of Fluorescent Indicators for Biological Studies
4,5-Dibromo-2-fluorophenylacetic acid derivatives can be used to develop novel fluorescent indicators for biological applications. These indicators, based on rhodamine and fluorescein chromophores, are valuable for measuring cytosolic free Ca2+ and other ions in biological systems. Their development enhances the ability to conduct non-invasive studies in cells, providing insights into cellular processes and signaling (Minta et al., 1989).
properties
IUPAC Name |
2-(4,5-dibromo-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c9-5-1-4(2-8(12)13)7(11)3-6(5)10/h1,3H,2H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOBEHURENLFAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201272054 | |
| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-fluorophenylacetic acid | |
CAS RN |
1806345-99-2 | |
| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806345-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4,5-dibromo-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201272054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




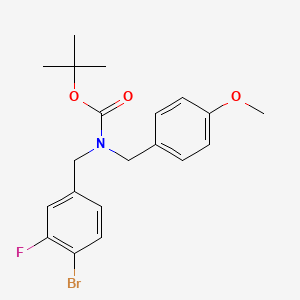
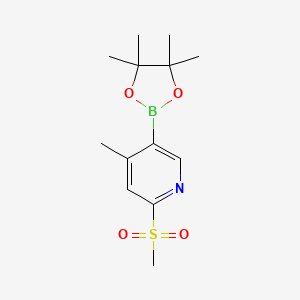





![2-[4-Bromo-2-cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410294.png)
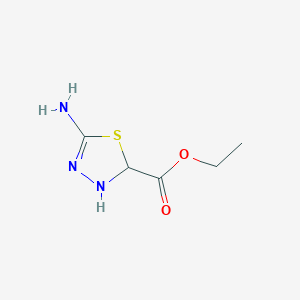
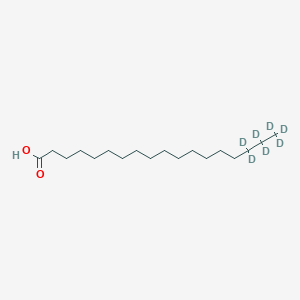

![tert-Butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1410302.png)
